REACTION_CXSMILES
|
CNCC(OC)OC.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[F:15][B-:16]([F:19])([F:18])[F:17].N#[O+]>C1COCC1>[F:15][B-:16]([F:19])([F:18])[F:17].[NH+:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
132.6 g
|
Type
|
reactant
|
Smiles
|
CNCC(OC)OC
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Name
|
|
Quantity
|
94.5 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
139.5 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.N#[O+]
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Type
|
CUSTOM
|
Details
|
After stirring an additional 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
the temperature of the reaction mixture was kept below 20° C. throughout the addition
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.[NH+]1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |